molecular formula C20H16N2O3S B6555444 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole CAS No. 1040671-86-0

3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole

Cat. No.: B6555444
CAS No.: 1040671-86-0
M. Wt: 364.4 g/mol
InChI Key: YDXWZDNYVZGEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole features a 1,2,4-oxadiazole core, a heterocycle known for its stability and bioisosteric properties. At position 3, a 4-methoxyphenyl group is attached, which enhances lipophilicity and may influence π-π stacking interactions. Position 5 is substituted with a furan ring bearing a (phenylsulfanyl)methyl group, introducing sulfur-based functionality that could modulate electronic properties and binding interactions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[5-(phenylsulfanylmethyl)furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-23-15-9-7-14(8-10-15)19-21-20(25-22-19)18-12-11-16(24-18)13-26-17-5-3-2-4-6-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXWZDNYVZGEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its mechanisms of action, synthesis, and empirical findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is C19H18O3SC_{19}H_{18}O_3S with a molar mass of 326.41 g/mol. Its structure features a methoxyphenyl group and a furan moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H18O3S
Molar Mass326.41 g/mol
CAS Number941270-42-4

Synthesis

The synthesis of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole typically involves multi-step reactions that can be monitored using techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR). The general approach includes:

  • Formation of the Oxadiazole Ring : Utilizing appropriate precursors to create the oxadiazole structure.
  • Introduction of Functional Groups : Adding the methoxy and phenylsulfanyl groups through nucleophilic substitution or coupling reactions.
  • Purification : Employing chromatography techniques to isolate the desired product.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole showed high potency against various cancer cell lines:

Cell Line% Inhibition
T-47D (Breast Cancer)90.47%
SR (Leukemia)81.58%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%

These findings suggest that the compound could be effective in targeting multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

The biological mechanisms underlying the activity of oxadiazoles often involve interactions with cellular targets such as enzymes and receptors. For instance:

  • Inhibition of EGFR : Some derivatives have shown IC50 values as low as 0.24 µM against epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
  • Induction of Apoptosis : The ability to induce programmed cell death has been noted in several studies involving structurally similar compounds.

Case Studies

Recent literature has documented various case studies focusing on the biological evaluation of oxadiazole derivatives:

  • Antitumor Activity Assessment : A study synthesized a series of oxadiazoles and evaluated their effects on human umbilical vein endothelial cells (HUVEC). Compound variants displayed significant antitumor activity with low toxicity profiles.
  • Enzyme Inhibition Studies : Compounds were tested for their inhibitory effects on monoamine oxidase (MAO) types A and B, revealing selective inhibition with promising therapeutic implications for neurological disorders.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Studies have shown that 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole demonstrates cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of oxadiazoles could inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the furan and oxadiazole rings is believed to contribute to its bioactivity by disrupting bacterial cell membranes or interfering with metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research highlights its ability to reduce inflammatory markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Organic Photovoltaics

The unique electronic properties of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole make it a candidate for use in organic photovoltaic devices. Its ability to act as an electron acceptor can enhance the efficiency of solar cells when incorporated into polymer blends . Studies have demonstrated improved power conversion efficiencies when this compound is utilized in device architectures.

Light Emitting Diodes (LEDs)

The compound's luminescent properties have led to investigations into its use in organic light-emitting diodes (OLEDs). Research indicates that incorporating this oxadiazole derivative can result in devices with enhanced brightness and color purity, making it suitable for display technologies .

Mechanistic Studies

Ongoing research aims to elucidate the mechanisms underlying the biological activities of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole. Understanding these mechanisms is crucial for optimizing its efficacy in therapeutic applications. Investigations into its interaction with cellular targets are being conducted to identify potential pathways involved in its anticancer and antimicrobial effects .

Drug Development

The compound serves as a lead structure for drug development efforts aimed at creating more potent derivatives with improved pharmacological profiles. Structure-activity relationship (SAR) studies are underway to modify its chemical structure systematically and evaluate the resulting compounds' biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Oxadiazole Core

Table 1: Substituent Comparison
Compound Name Position 3 Substituent Position 5 Substituent Key Features
Target Compound 4-Methoxyphenyl 5-[(Phenylsulfanyl)methyl]furan-2-yl Sulfur-containing furan, lipophilic
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Methoxyphenyl Piperidinyl/alkene Basic nitrogen, potential for H-bonding
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole Furan-2-yl 1-Chloroethyl Electrophilic chloroethyl group, reactive
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Bromophenyl 4-Methoxyphenyl Halogen substitution, increased molecular weight

Key Observations :

  • The target compound’s sulfur-containing furan distinguishes it from analogs with piperidinyl () or halogenated aryl groups ().
  • The (phenylsulfanyl)methyl group may enhance radical scavenging or metal chelation compared to non-sulfur analogs .

Key Observations :

  • Sulfur-containing substituents (e.g., thioether, thione) correlate with antimicrobial and muscle relaxant activities .
  • Methoxyphenyl groups in cytotoxic compounds () suggest a role in targeting cancer cells via hydrophobic interactions.
Table 3: Physicochemical Properties
Compound Name LogP (Predicted) PSA (Ų) Solubility (mg/mL) Synthetic Route
Target Compound ~3.5 68.2 <0.1 (aqueous) Multi-step cyclization
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole 2.8 48.1 0.5 (DMSO) Chloromethylation of oxadiazole
3-(4-Fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole 4.1 48.1 <0.1 (aqueous) Wittig reaction

Key Observations :

  • The target compound’s low aqueous solubility aligns with its lipophilic substituents, necessitating formulation strategies for in vivo studies.
  • Chloromethyl derivatives () offer synthetic versatility for further functionalization.

Q & A

Basic: What are the standard synthetic protocols for synthesizing this compound?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves coupling a substituted furan precursor with a 1,2,4-oxadiazole intermediate. For example:

  • Step 1 : Prepare the furan-2-ylmethyl phenyl sulfide moiety by reacting 5-[(phenylsulfanyl)methyl]furan-2-carbaldehyde with hydroxylamine under acidic conditions to form an oxime intermediate .
  • Step 2 : Cyclize the oxime with 4-methoxybenzoyl chloride in the presence of a dehydrating agent (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .
  • Step 3 : Purify the product using column chromatography or recrystallization (hexane:ethyl acetate, 2:1 v/v) to achieve >95% purity. Yield optimization (e.g., 75% in ) requires strict control of reaction temperature (80–100°C) and stoichiometric ratios.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • FTIR : Confirm the presence of C=N (1617–1576 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for methoxyphenyl and furyl groups) and methylene sulfanyl protons (δ 3.8–4.2 ppm) .
  • Elemental Analysis : Validate empirical formula (e.g., C, 68.13%; H, 4.76%; N, 22.07% in ).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 338.2 for analogous oxadiazoles ).

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Microreactor Synthesis : Utilize continuous flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., 90% yield for similar oxadiazoles in ).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol/water mixtures enhance crystallization .
  • In-line Monitoring : Use HPLC or FTIR to track reaction progress and adjust parameters in real time .

Advanced: How can contradictions in reported spectral data be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data across studies (e.g., δ 4.2 ppm for –SCH₂– in vs. δ 3.9 ppm in ). Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆).
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic P21/c space group for analogous oxadiazoles ).
  • Computational Modeling : Simulate spectra using DFT (e.g., B3LYP/6-31G*) to verify experimental peaks .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) and work under a fume hood due to acute oral toxicity (H302) and skin irritation (H315) risks .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What in silico methods predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., EGFR/VEGFR-2) using AutoDock Vina to assess binding affinity .
  • QSAR Modeling : Train models with descriptors like logP and topological polar surface area to predict pharmacokinetics .
  • ADMET Prediction : Use SwissADME to evaluate permeability (e.g., Blood-Brain Barrier penetration) and toxicity .

Basic: How is the molecular structure confirmed via crystallography?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Key parameters include:
    • Unit Cell Dimensions : a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å for analogous oxadiazoles .
    • Space Group : Monoclinic P21/c .
  • Refinement : Use SHELXL-97 to achieve R-factor < 0.05 .

Advanced: How to design experiments assessing pharmacological mechanisms?

Methodological Answer:

  • Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 μM) .
  • In Vivo Models : Administer the compound to xenograft mice and monitor tumor volume reduction via bioluminescence imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.